2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate
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Overview
Description
2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acid derivatives under acidic or basic conditions. For example, the reaction of triphenylhydrazine with acetic anhydride can yield the desired oxadiazole compound. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxadiazole derivatives .
Scientific Research Applications
2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A simpler oxadiazole derivative with similar biological activities.
2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole compound with applications in materials science and medicine.
3,5-Diphenyl-1,2,4-oxadiazole: A regioisomer with distinct chemical properties and applications.
Uniqueness
2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate stands out due to its unique substitution pattern, which can enhance its biological activity and binding affinity to molecular targets. Its triphenyl substitution provides additional steric and electronic effects, making it a valuable compound for various applications .
Properties
CAS No. |
89499-52-5 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,3,5-triphenyl-1,3,4-oxadiazol-3-ium;acetate |
InChI |
InChI=1S/C20H15N2O.C2H4O2/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17;1-2(3)4/h1-15H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
UELMKHCEABHEPW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=N[N+](=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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